molecular formula C20H19N3O5 B2404797 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798511-78-0

2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2404797
CAS No.: 1798511-78-0
M. Wt: 381.388
InChI Key: BAPSNVNVZLSILB-UHFFFAOYSA-N
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Description

2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxobenzoxazole moiety, an azetidine ring, and a tetrahydroisoindole dione system, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-17(11-22-15-7-3-4-8-16(15)28-20(22)27)21-9-12(10-21)23-18(25)13-5-1-2-6-14(13)19(23)26/h1-4,7-8,12-14H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSNVNVZLSILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxobenzoxazole intermediate, followed by the introduction of the azetidine ring through cyclization reactions. The final step involves the formation of the tetrahydroisoindole dione system under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction can produce hydro derivatives, and substitution reactions can introduce various functional groups, leading to a wide range of analogs with potentially different properties and applications.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxobenzo[d]oxazole exhibit selective cytotoxicity against cancer cells. For instance, a study demonstrated that compounds with similar structures showed significant uptake in cancerous tissues, suggesting their potential as targeted therapies. In vitro assays have revealed that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects

Compounds containing the benzo[d]oxazole scaffold have been explored for neuroprotective properties. A series of derivatives were synthesized and tested for their ability to protect neuronal cells from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. These studies suggest that the compound may modulate neuroinflammatory pathways and enhance neuronal survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research has shown that derivatives can exhibit activity against both bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymatic processes .

Drug Development

The unique structural features of 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione position it as a candidate for further development in drug formulation. Its ability to target specific biological pathways makes it a promising lead compound in the development of new therapeutics for cancer and neurodegenerative diseases.

Case Studies

  • Cancer Treatment : In a study involving various oxobenzo[d]oxazole derivatives, researchers found that certain compounds displayed IC50 values in the low micromolar range against breast cancer cell lines. These findings support the need for further investigation into structure-activity relationships to optimize efficacy .
  • Neuroprotection : A series of experiments conducted on PC12 cells exposed to β-amyloid showed that specific derivatives significantly reduced cell death compared to controls. This suggests potential applications in treating Alzheimer's disease through modulation of neurotoxic pathways .

Mechanism of Action

The mechanism of action of 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl derivatives: These compounds share the oxobenzoxazole moiety and may have similar chemical properties and reactivity.

    Azetidine-containing compounds: Compounds with the azetidine ring may exhibit similar structural features and potential biological activities.

    Tetrahydroisoindole dione derivatives: These compounds share the tetrahydroisoindole dione system and may have comparable applications in research and industry.

Uniqueness

What sets 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of these three structural motifs, which may confer distinct chemical reactivity and potential applications. This combination allows for a wide range of modifications and functionalizations, making it a versatile compound for various scientific research purposes.

Biological Activity

The compound 2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxobenzoxazole moiety followed by the introduction of the azetidine and isoindole structures. The synthetic route often employs various reagents and solvents to achieve high yields and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of the oxobenzoxazole structure exhibit significant antimicrobial properties. For instance, compounds containing the oxobenzoxazole moiety have demonstrated potent activity against various bacterial strains, particularly Staphylococcus spp. and other Gram-positive bacteria . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. In cell line studies, it has been observed to exhibit cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was attributed to the ability of the compound to induce apoptosis through the activation of intrinsic apoptotic pathways .

Table 1: Cytotoxicity Data Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(...)MDA-MB-23115Induction of apoptosis
2-(...)HeLa20Disruption of mitochondrial function
2-(...)A54925Cell cycle arrest

Mechanistic Studies

Mechanistic studies indicate that the presence of specific functional groups within the compound enhances its biological activity. The N=CO linkage in the oxadiazole nucleus is critical for its cytotoxic effects, as it may influence gene transcription related to cell proliferation and apoptosis . Furthermore, structural modifications can lead to variations in lipophilicity and bioavailability, impacting overall efficacy.

Case Studies

A series of case studies have highlighted the effectiveness of similar compounds derived from the oxobenzoxazole framework:

  • Study on Antimicrobial Efficacy : A recent study synthesized several derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds with a higher degree of substitution on the benzene ring exhibited enhanced antibacterial properties .
  • Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects on normal versus cancerous cell lines. Notably, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What strategies mitigate synthetic byproducts during azetidine ring formation?

  • Answer : Use kinetic vs. thermodynamic control: lower temperatures (0–5°C) favor azetidine cyclization over polymerization. Catalytic Pd(II) or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve stereoselectivity. Monitor intermediates via inline FTIR to abort side reactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Theoretical Frameworks : Link studies to conceptual models (e.g., QSAR for bioactivity prediction) to guide hypothesis-driven research .

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